

# CAS number for (S)-1-(3-methoxyphenyl)ethanol

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## Compound of Interest

Compound Name: (S)-1-(3-methoxyphenyl)ethanol

Cat. No.: B170059

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An In-Depth Technical Guide to (S)-1-(3-methoxyphenyl)ethanol

## Introduction

(S)-1-(3-methoxyphenyl)ethanol is a chiral secondary alcohol that has emerged as a critical building block in the pharmaceutical and chemical industries.<sup>[1]</sup> Its significance lies in its role as a versatile chiral intermediate for the synthesis of a variety of fine chemicals, most notably active pharmaceutical ingredients (APIs). The stereochemistry of many therapeutic agents is crucial to their biological activity, making enantiomerically pure compounds like (S)-1-(3-methoxyphenyl)ethanol highly valuable.<sup>[1]</sup>

The primary application of this compound is as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor used for the management of Alzheimer's disease.<sup>[1]</sup> It is also a vital intermediate for the experimental calcimimetic agent NPS-R-568, which has been investigated for the treatment of hyperparathyroidism.<sup>[1]</sup> Furthermore, it is used in the synthesis of Lusutrombopag, a medication for treating thrombocytopenia.<sup>[2]</sup> Its molecular structure, featuring a methoxy group on the phenyl ring and a specific stereocenter at the hydroxyl-bearing carbon, makes it an ideal synthon for constructing more complex chiral molecules.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-(3-methoxyphenyl)ethanol and its racemic form is presented below.

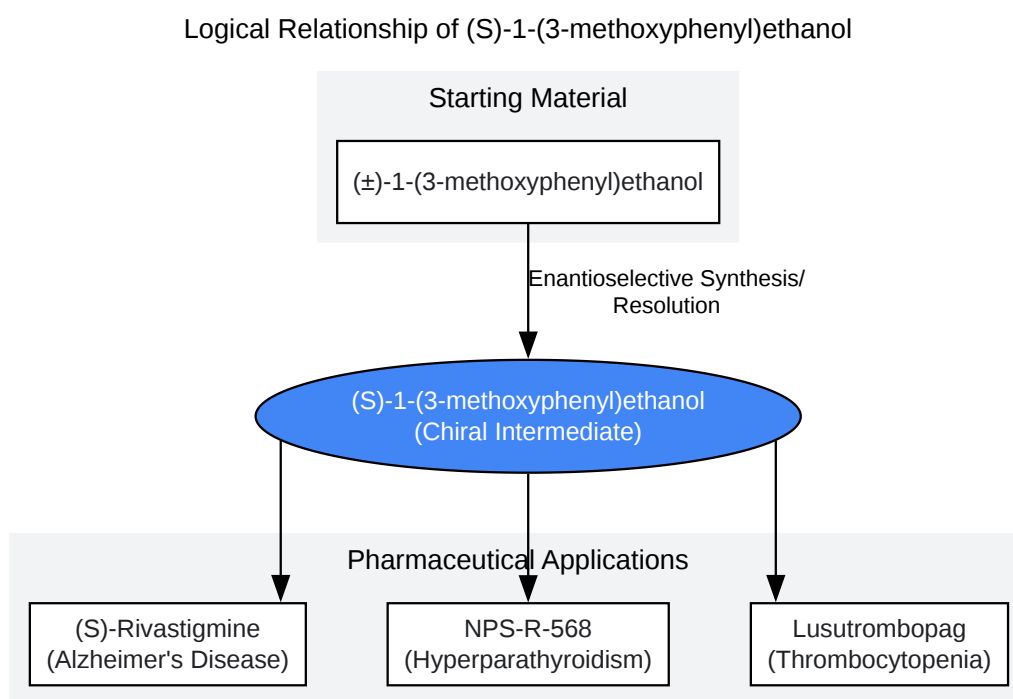
Property	Value	Reference
IUPAC Name	(1S)-1-(3-methoxyphenyl)ethanol	[3]
CAS Number	129940-69-8	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[3]
Molecular Weight	152.19 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	248.3°C at 760 mmHg (racemic)	[5][6]
Density	1.053 g/cm <sup>3</sup> (racemic)	[5]
Flash Point	103.7°C (racemic)	[5]
InChI Key	ZUBPFBWAXNCEOG-ZETCQYMHSA-N	[1]
Synonyms	(S)-1-(m-Methoxyphenyl)ethanol, 3-Methoxy-alpha-methylbenzyl alcohol, (-)	[3]

## Synthesis and Enantioselective Production

The production of enantiomerically pure **(S)-1-(3-methoxyphenyl)ethanol** is crucial for its use in pharmaceutical synthesis. Biocatalytic methods are often employed to achieve high enantioselectivity. One such method involves the deracemization of the racemic mixture of 1-(3-methoxyphenyl)ethanol.

A notable process utilizes a sequential biocatalytic cascade with immobilized *Candida albicans* cells for an oxidative kinetic resolution of the (S)-enantiomer, followed by the stereoselective reduction of the resulting ketone back to the (R)-enantiomer using a ketoreductase.[7] This process enriches the (R)-enantiomer. The (R)-enantiomer can then be used in subsequent

steps, for example, to produce (S)-1-(3-methoxyphenyl)-ethylamine, another key chiral intermediate.[7]



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Caption: Key role as a chiral intermediate.

## Applications in Drug Development

As highlighted, **(S)-1-(3-methoxyphenyl)ethanol** is a valuable precursor in the synthesis of several pharmaceuticals.

## Synthesis of (S)-Rivastigmine

In the synthesis of (S)-rivastigmine, **(S)-1-(3-methoxyphenyl)ethanol** is a key starting material. The synthesis of rivastigmine involves the conversion of this chiral alcohol into a corresponding amine, which is then further elaborated to the final carbamate drug product. The high enantiopurity of the starting alcohol is essential for the efficacy and safety of the final drug. [\[1\]](#)

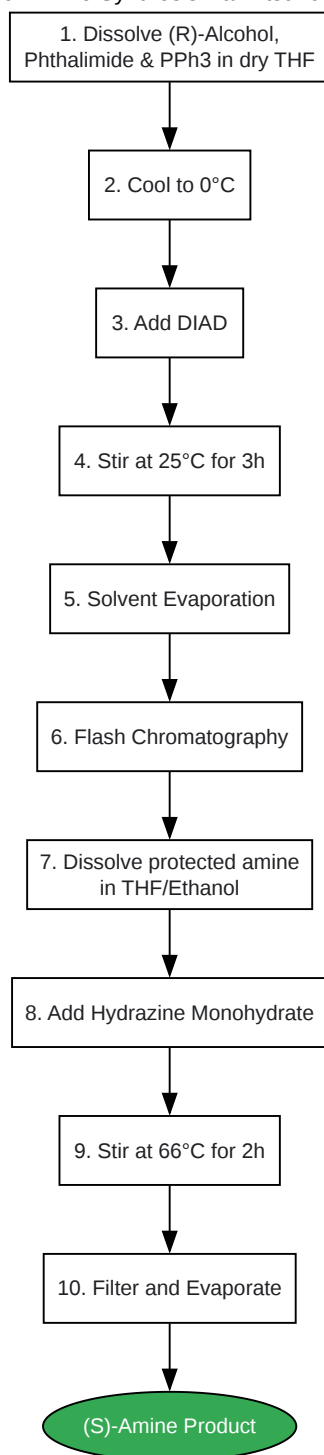
## Experimental Protocols

An example of an experimental procedure for the preparation of a derivative from the enantiomer of the title compound is outlined below, based on a published method for the synthesis of (S)-1-(3-methoxyphenyl)-ethylamine from (R)-1-(3-methoxyphenyl)ethanol.[\[7\]](#) This highlights the type of chemical transformations this class of compounds undergoes.

### Mitsunobu Reaction for Amine Synthesis[\[7\]](#)

- **Reaction Setup:** To a solution of (R)-1-(3-methoxyphenyl)ethanol (0.23 mmol) in 3 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere with magnetic stirring, add phthalimide (1.2 equivalents) and triphenylphosphine (PPh<sub>3</sub>) (1.2 equivalents).
- **Reagent Addition:** Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents).
- **Reaction Progression:** Allow the mixture to warm to 25°C and stir for approximately 3 hours.
- **Work-up and Purification:** Remove the solvent under vacuum. Purify the product by flash chromatography using a hexane/ethyl acetate gradient.
- **Deprotection:** Dissolve the protected amine in THF (3 mL) and ethanol (1 mL), and add hydrazine monohydrate (50 µL).
- **Final Steps:** Stir the reaction at 66°C for 2 hours. Filter the resulting white suspension and wash with THF. Evaporate the organic solvent under vacuum to yield the desired (S)-1-(3-methoxyphenyl)-ethylamine as a light-yellow oil.

## Workflow for Amine Synthesis via Mitsunobu Reaction

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Caption: Mitsunobu reaction workflow.

## Safety and Handling

The racemic mixture, 1-(3-methoxyphenyl)ethanol, is classified as harmful if swallowed.[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored at cool temperatures (e.g., 4°C) as recommended by suppliers.[6] For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[4]

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## References

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